H-Leu-OMe.HCl

描述

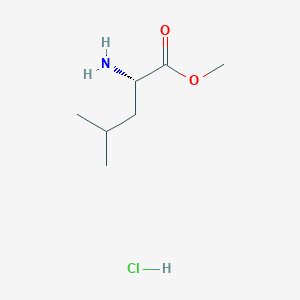

H-Leu-OMe.HCl, chemically known as L-Leucine methyl ester hydrochloride, is a vital derivative of the essential amino acid L-leucine. This compound serves as a fundamental building block in various chemical and biochemical research endeavors, particularly in the field of peptide synthesis and the study of amino acid metabolism. Its structure, which features a methyl ester modification at the carboxyl group of L-leucine and exists as a hydrochloride salt, imparts specific chemical characteristics that make it valuable in laboratory settings. This article delves into the key properties and applications of this compound, adhering strictly to scientific accuracy and professional tone.

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

methyl (2S)-2-amino-4-methylpentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)4-6(8)7(9)10-3;/h5-6H,4,8H2,1-3H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODCBMODXGJOKD-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40226161 | |

| Record name | Methyl L-leucinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7517-19-3 | |

| Record name | Leucine methyl ester hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7517-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl L-leucinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl L-leucinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Identity and Properties

H-Leu-OMe.HCl is characterized by its specific nomenclature, molecular structure, and physical attributes, which are crucial for its identification and use in research.

Mechanistic Investigations of H Leu Ome.hcl in Biological Contexts

Role as a Building Block in Peptide Synthesis

In peptide synthesis, H-Leu-OMe.HCl serves as the "amino-component" or nucleophile. Its amino group is free and ready to react with an activated carboxyl group of another amino acid (the "carboxyl-component"). The methyl ester serves as a protecting group for the carboxyl end of the leucine (B10760876) residue, preventing it from self-polymerizing or reacting out of turn.

The general process involves coupling this compound with an N-protected amino acid (e.g., a Boc-amino acid) in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). rsc.orgznaturforsch.com After the peptide bond is formed, the methyl ester can be selectively removed (saponified) under basic conditions, or the N-terminal protecting group can be removed to allow for further elongation of the peptide chain.

Use in the Synthesis of Specific Peptides

The utility of this compound is demonstrated in its application in the synthesis of various peptide structures.

This compound is frequently used as the starting C-terminal residue for the synthesis of short peptides. Research has shown its successful use in solution-phase peptide synthesis (SolPPS) with various N-protected amino acids. For instance, coupling reactions with N-Boc-amino acids mediated by propylphosphonic anhydride (B1165640) (T3P®) have been reported to achieve high conversions in short reaction times. nih.govmdpi.com

| N-Protected Amino Acid | Coupling Agent | Product | Conversion/Yield | Source |

| Boc-Leu-OH | DCC/HOBt | Boc-Leu-Leu-OMe | 61.6% | rsc.org |

| Boc-Phe-OH | T3P®/DIPEA | Boc-Phe-Leu-OMe | >98% | mdpi.com |

| Boc-Arg(Pbf)-OH | T3P®/DIPEA | Boc-Arg(Pbf)-Leu-OMe | 99% | nih.gov |

| Boc-Ser-OH | T3P®/DIPEA | Boc-Ser-Leu-OMe | >99% | nih.gov |

Beyond simple peptides, this compound is instrumental in constructing more complex and biologically relevant molecules.

Cyclic Peptides: It has been used in the synthesis of a precursor to viscumamide, a cyclic pentapeptide. In this synthesis, this compound was condensed with a tetrapeptide to form a linear pentapeptide, which was then cyclized. znaturforsch.com

Bioactive Peptides: this compound is a key component in the synthesis of Leu-enkephalin (H-Tyr-Gly-Gly-Phe-Leu-OH), an endogenous opioid peptide. The synthesis can be performed iteratively in solution, starting with this compound as the C-terminal residue. nih.gov

Peptidomimetics: The compound is used in the synthesis of peptidomimetics with constrained conformations. For example, it has been used as a reagent in reductive amination reactions with aldehyde-containing units to create novel diamine structures, which can serve as backbones for conformationally restricted peptide analogues. acs.org

Automated Synthesis: this compound is one of several amino acid methyl ester hydrochlorides used in automated parallel synthesis platforms. These methods allow for the rapid generation of libraries of N-alkylated-α-amino methyl esters, which are valuable building blocks for drug discovery. chimia.chresearchgate.net

Research Findings

Recent research highlights the versatility and efficiency of H-Leu-OMe.HCl in modern synthetic methodologies. Studies have focused on optimizing coupling reactions where this compound acts as the nucleophile. For example, the use of the coupling agent T3P® in dichloromethane (B109758) has been shown to produce dipeptides with excellent conversions (>95%) in as little as 10 minutes. nih.govmdpi.com This methodology has been successfully applied to the synthesis of the pentapeptide Leu-enkephalin, demonstrating the robustness of using this compound in a multi-step, solution-phase protocol. nih.gov

Furthermore, its application has been extended to the creation of diverse chemical libraries through automated synthesis. In these procedures, this compound is subjected to reductive alkylation with various aldehydes to produce a wide range of N-alkylated amino esters. chimia.chresearchgate.net This high-throughput approach underscores the compound's importance as a foundational element in combinatorial chemistry and the search for new therapeutic agents. Research into novel peptidomimetics has also utilized this compound, reacting it with complex aldehydes to form constrained peptide units, demonstrating its utility in creating sophisticated molecular architectures. acs.org

Conclusion

L-Leucine methyl ester hydrochloride (CAS 7517-19-3) is a well-characterized and essential chemical reagent. Its defined stereochemistry, coupled with the reactive amino group and protected carboxyl group, makes it indispensable in peptide synthesis and a valuable intermediate in organic and medicinal chemistry. Its established synthesis routes, reliable analytical characterization methods, and broad applicability underscore its importance in scientific research and development.

Compound List

H-Leu-OMe·HCl

L-Leucine methyl ester hydrochloride

Methyl (2S)-2-amino-4-methylpentanoate hydrochloride

Methyl L-leucinate hydrochloride

(S)-2-Amino-4-methyl-pentanoic acid methyl ester hydrochloride

常见问题

Q. What are the recommended methods for synthesizing H-Leu-OMe·HCl in laboratory settings?

H-Leu-OMe·HCl is typically synthesized via esterification of L-leucine using methanol under acidic conditions (HCl). For purity optimization, mechanochemical methods involving grinding additives like PEG-2000 or PEG-3400 have been shown to improve yields (70–77%) compared to additive-free protocols (61%) . Solid-phase peptide synthesis (SPPS) protocols may also utilize this compound as a protected amino acid building block .

Q. How can researchers characterize the purity and structural integrity of H-Leu-OMe·HCl?

Key methods include:

Q. What storage conditions are critical for maintaining H-Leu-OMe·HCl stability?

Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis of the methyl ester. Moisture exposure can lead to decomposition into H-Leu-OH, altering reactivity in downstream applications .

Advanced Research Questions

Q. How do varying grinding additives impact the yield of H-Leu-OMe·HCl in mechanochemical synthesis?

Studies show that PEG additives (e.g., MeO-PEG-2000-OMe) enhance reaction efficiency by reducing aggregation and improving reagent mobility. For instance, using 225 mg of HO-PEG-3400-OH increased yields to 77%, while excessive additives (675 mg) reduced yields to 29%, likely due to steric hindrance . Systematic screening of additive molecular weight and loading is critical for optimization.

Q. How can conflicting data on the efficacy of H-Leu-OMe·HCl in peptide coupling reactions be systematically analyzed?

Contradictory results may arise from differences in solvent systems (e.g., DMF vs. DCM) or activation reagents (e.g., HOBt vs. Oxyma). Researchers should:

Q. What role does H-Leu-OMe·HCl play in studying enzyme inhibition or peptide self-assembly?

Its hydrophobic leucine side chain and ester group make it a model substrate for proteases (e.g., leucine aminopeptidase) and a structural probe in amyloid aggregation studies. Researchers can track ester hydrolysis kinetics via fluorescence assays or monitor self-assembly using TEM/CD spectroscopy .

Q. What strategies optimize the use of H-Leu-OMe·HCl in mechanochemical synthesis protocols?

- Additive selection : Prioritize low-molecular-weight PEGs (e.g., PEG-2000) for balanced mobility and reactivity .

- Milling parameters : Optimize grinding time (10–30 min) and frequency (15–25 Hz) to prevent thermal degradation.

- In-situ monitoring : Use Raman spectroscopy to track reaction progress and intermediate formation .

Q. How can researchers address discrepancies in reported solubility profiles of H-Leu-OMe·HCl?

Solubility variations (e.g., in DMSO vs. water) may stem from pH-dependent ionization. Standardize solubility tests using buffered solutions (pH 4–7) and validate via nephelometry. Cross-check with databases like PubChem to align findings with established data .

Methodological Resources

Q. What databases are recommended for accessing peer-reviewed data on H-Leu-OMe·HCl?

Q. How should researchers design experiments to minimize bias when studying H-Leu-OMe·HCl reactivity?

- Blinding : Use coded samples during analysis to prevent observer bias.

- Controls : Include negative controls (e.g., unmodified leucine) and positive controls (e.g., commercially sourced H-Leu-OMe·HCl).

- Ethical protocols : Document methodologies in alignment with institutional guidelines (e.g., Huron University’s research ethics framework) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。